7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-25-18-11-5-7-15-13-19(26-20(15)18)21(24)22-14-17-10-6-12-23(17)16-8-3-2-4-9-16/h2-5,7-9,11,13,17H,6,10,12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAGUUVYSKIVCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative and a benzofuran intermediate.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using a carboxylic acid derivative and an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the pyrrolidine moiety, using reagents like halides or nucleophiles.
Scientific Research Applications
7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential biological activities.
Biology: The compound is studied for its potential as an anti-tumor and antibacterial agent due to its benzofuran core.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-viral and anti-oxidative agent.
Industry: The compound’s unique structure makes it a candidate for the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 7-methoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as kinases or G-protein coupled receptors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The biological activity of benzofuran carboxamides is highly dependent on the substituent attached to the amide nitrogen. Below is a comparative analysis of key analogs:
Key Observations:
- Neuroprotective Activity : The pyrrolidinylmethyl group in the target compound may enhance blood-brain barrier permeability compared to bulkier substituents (e.g., sulfamoylphenylmethyl), making it more suitable for central nervous system (CNS)-targeted therapies .
- Enzyme Inhibition : The sulfamoyl group in C8 contributes to HDAC inhibition, likely through interactions with zinc ions in the enzyme's active site . In contrast, the pyrrolidinyl group lacks such direct metal-binding capacity.
Q & A
Q. Key Considerations :
- Reaction yields (45–70%) depend on solvent choice (e.g., THF vs. DMF) and amine nucleophilicity .
- Side products may arise from incomplete activation or competing esterification .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Characterization involves:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.7–3.9 ppm (methoxy group), δ 7.2–7.8 ppm (aromatic protons), and δ 2.5–3.5 ppm (pyrrolidine methylene) .
- ¹³C NMR : Carboxamide carbonyl at ~165–170 ppm, benzofuran carbons at 105–160 ppm .
Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z ~419) .
X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing) .
Data Contradictions : Discrepancies in reported melting points (e.g., 209–212°C vs. 215°C) may stem from polymorphic forms or salt derivatives .
Advanced: How can researchers resolve contradictory data on its biological activity across assays?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition studies) require:
Assay Standardization :
- Control variables like pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and co-solvents (DMSO concentration ≤1%) .
Target Validation :
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence for enzymatic activity) to confirm target engagement .
Structural Analysis :
- Compare SAR with analogs (e.g., replacing the methoxy group with halogens) to identify critical pharmacophores .
Example : A 10-fold difference in kinase inhibition between cell-free and cell-based assays may reflect membrane permeability issues, addressed via logP optimization .
Advanced: What strategies optimize metabolic stability without compromising activity?
Methodological Answer:
In Vitro Microsomal Assays :
- Incubate with liver microsomes (human/rat) and measure half-life. Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .
Prodrug Design :
- Mask the pyrrolidine nitrogen with acetyl or PEG groups to enhance plasma stability .
Isotope Labeling :
- Use deuterated methoxy groups to slow oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
